molecular formula C17H21N3O2 B5548528 (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE

(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B5548528
M. Wt: 299.37 g/mol
InChI Key: ITEPPWPIXHBMLB-UHFFFAOYSA-N
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Description

(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an ethyl group and an isoxazole ring substituted with a methyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Substitution Reactions: The phenyl and methyl groups are introduced to the isoxazole ring through electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves coupling the piperazine and isoxazole rings through a nucleophilic substitution reaction, forming the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution reactions, and employing high-throughput purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone
  • (4-ethylpiperazino)(3-phenyl-4,5-dihydro-5-isoxazolyl)methanone
  • Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)

Uniqueness

(4-ETHYLPIPERAZINO)(5-METHYL-3-PHENYL-4-ISOXAZOLYL)METHANONE is unique due to its specific substitution pattern on the isoxazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-19-9-11-20(12-10-19)17(21)15-13(2)22-18-16(15)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPPWPIXHBMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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